molecular formula C15H29NSSn B110552 2-(Tributylstannyl)thiazole CAS No. 121359-48-6

2-(Tributylstannyl)thiazole

Cat. No. B110552
M. Wt: 374.2 g/mol
InChI Key: WUOFQGMXQCSPPV-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)thiazole is a compound that is part of a broader class of organotin compounds, which have been extensively studied due to their utility in organic synthesis. The tributylstannyl group is known for its role in facilitating various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The

Scientific Research Applications

Radioiodinated Phenyl-Amino-Thiazoles in Cancer Research

2-(Tributylstannyl)thiazole has been utilized in the synthesis of radioiodinated phenyl-amino-thiazoles (PATs), which are potent agents against cancer. The radioiodinated PAT, [(123)I]-PAT 1, was prepared via a tributylstannyl precursor and showed over 99% radiochemical purity. This compound demonstrated potential as a radioprobe for targeting tumor cells, suggesting its usefulness in cancer diagnostics and research (Wang et al., 2014).

Thiazole Derivatives in Anticancer Activity

A series of 5-(2′-indolyl)thiazoles, synthesized from thioamides, showed promising anticancer activity against various human cancer cell lines. Some of these compounds exhibited selectivity towards specific cell lines, highlighting their potential in cancer therapy (Vaddula et al., 2016).

Ethynylation of Azaaromatics

Bis(tributylstannyl)acetylene was used in the ethynylation of azaaromatics, including thiazole. This method yielded 2-ethynyl adducts in good yields and was found to be effective for various aromatic compounds (Itoh et al., 1994).

Thiazole as a Privileged Scaffold in Drug Design

Thiazole derivatives, including those synthesized with 2-(tributylstannyl)thiazole, are seen as privileged scaffolds in drug design due to their wide range of pharmaceutical applications. They have shown effectiveness in anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities (Zhang et al., 2020).

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have displayed extensive biological activities against various diseases. Research on thiazole derivatives has revealed their significant antimicrobial activity against different bacteria and fungi species (Althagafi et al., 2019).

Safety And Hazards

2-(Tributylstannyl)thiazole should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is moisture-sensitive and should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers that discuss the synthesis and biological activity of thiazoles . These papers cover the literature documents available on the chemistry of preparation of thiazoles and the biological activities of certain thiazoles . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

properties

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376849
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)thiazole

CAS RN

121359-48-6
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,3-thiazol-2-yl)stannane
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Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of 2-bromothiazole under nitrogen in 50 ml of tetrahydrofuran while cooling in a dry ice-acetone bath is added dropwise 36.6 ml of a 1.6M solution of butyl lithium via syringe. Stirring is continued for 1 hour. To the reaction mixture is added dropwise 29.8 g of tributyltin chloride in 20 ml of tetrahydrofuran. Stirred 1 additional hour. The reaction mixture is quenched with 20 ml of water and 50 ml additional water is added. After stirring for 20 minutes the reaction mixture is extracted with chloroform (3×60 ml). The organic layer is dried (Na2SO4) and evaporated in vacuo to give 11.7 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thiazole (0.71 ml, 10 mmol) in dry THF (20 ml) was added dropwise 1.6 M-BuLi in hexane (6.9 ml, 11 mmol) under argon at -78° C. The reaction mixture was stirred at -78° C. for 0.5 hr and Bu3SnCl (3.1 ml, 11 mmol) was added dropwise. After stirring for 1 hr at -78° C. and for 1 hr at room temperature, the mixture was concentrated, triturated with water (50 ml) and extracted with diethylether (100 ml×3). The extract was washed with brine, dried and concentrated under reduced pressure to give (50) as a colorless oil. (3.7 g, quant.).
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-bromothiazole (4.6 mL, 50 mmol) and anhydrous ether (50 mL), there was added an n-BuLi hexane solution (22 mL, 55 mmol) dropwise at −70° C. under nitrogen atmosphere, and the mixture was stirred for 30 minutes. A solution of n-Bu3SnCl (14 mL, 50 mmol) in ether (20 mL) was then added at −70° C., and after stirring for 4 hours, the mixture was raised to room temperature and stirred for another hour. After adding water (50 mL), the organic layer was extracted three times with ether (50 mL), and the solvent was distilled away. It was then purified by silica gel chromatography (hexane:ethyl acetate=20:1) to yield the title compound (17 g, 90%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-BuLi hexane
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 5.3 mL, 8.37 mmol) was added to a solution of thiazole (450 mg, 5.23 mmol) in anhydrous ether (30 mL) stirred −78° C. under nitrogen. After 30 min tri-n-butylstannyl chloride (2.73 g, 8.37 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give the sub-title compound a brown oily residue (2.0 g), which was used in the next step without further purification.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(Tributylstannyl)thiazole

Citations

For This Compound
61
Citations
M Dowlut, D Mallik, MG Organ - Chemistry–A European …, 2010 - Wiley Online Library
The reactivity of Pd–PEPPSI (Pyridine, Enhanced, Precatalyst, Preparation, Stabilization, and Initiation) precatalysts in the Stille–Migita cross‐coupling reaction between heteroaryl …
M Schnürch, R Flasik, AF Khan, M Spina… - European journal of …, 2006 - Wiley Online Library
Recent progress in the field of transition‐metal‐catalyzed cross‐coupling reactions on various azole systems is summarized. Most important C–C‐ and C–X‐bond formation …
J Zeng, C Jin, L Shao, C Li, R Li, B Fan, AKY Jen… - Dyes and …, 2023 - Elsevier
The end-group modification engineering has been widely applied in non-fullerene acceptors (NFAs) to achieve high-performance organic solar cells (OSCs). Herein, we designed and …
Number of citations: 0 www.sciencedirect.com
B Kang, HN Kim, C Sun, SK Kwon… - Macromolecular …, 2021 - Wiley Online Library
A low‐band gap semiconducting polymer with an acceptor–donor–acceptor architecture is newly designed and synthesized by incorporating a π‐extended thiazole–vinylene–thiazole …
Number of citations: 7 onlinelibrary.wiley.com
AV Agafonova, IA Smetanin, NV Rostovskii… - Organic …, 2021 - ACS Publications
A high-yield method for the introduction of a 2-pyridyl substituent in the C2 position of the three-membered ring of 2-bromo-2H-azirine-2-carboxylic acid derivatives by the direct cross-…
Number of citations: 3 pubs.acs.org
S Ando, J Nishida, E Fujiwara, H Tada, Y Inoue… - Synthetic metals, 2006 - Elsevier
Novel five-membered heterocyclic or phenylene oligomers containing a thiazolothiazole ring system have been investigated as active materials of organic field-effect transistors (OFETs)…
Number of citations: 42 www.sciencedirect.com
K Haraguchi, H Matsui, S Takami… - The Journal of Organic …, 2009 - ACS Publications
Upon reacting 3,5-O-(di-tert-butyl)silylene-4-thiofuranoid glycal S-oxide (6) with Ac 2 O/TMSOAc/BF 3 ·OEt 2 in CH 2 Cl 2 , the additive Pummerer reaction proceeded to furnish the …
Number of citations: 31 pubs.acs.org
J Hong, C Wang, H Cha, HN Kim, Y Kim… - … A European Journal, 2019 - Wiley Online Library
The effects of the molecular structure of thiazole‐based polymers on the active layer morphologies and performances of electronic and photovoltaic devices were studied. Thus, thiazole…
J Barron, S Attar, P Bhattacharya, P Yu… - Journal of Materials …, 2022 - pubs.rsc.org
Fluorination of donor–acceptor copolymers has been one strategy towards enhancing polymer coplanarity, increasing crystallinity, and improving charge transport mechanisms in …
Number of citations: 3 pubs.rsc.org
X Gao, Y Li, L Yu, F Hou, T Zhu, X Bao, F Li, M Sun… - Dyes and …, 2019 - Elsevier
The instinct feature of π-bridges of donor-π-acceptor (D-π-A) conjugated polymers plays a critical role in tailoring the polymer basic properties as well as the photovoltaic performance. …
Number of citations: 37 www.sciencedirect.com

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